molecular formula C25H26N4O4 B2747973 2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one CAS No. 1190003-27-0

2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2747973
CAS No.: 1190003-27-0
M. Wt: 446.507
InChI Key: GTKUZSCRQKEVPT-UHFFFAOYSA-N
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Description

2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core triazole and pyrazole rings, followed by the introduction of the bromophenyl and thioacetamide groups. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could result in a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is not fully understood but is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and biological activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide
  • N-(3-fluorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Uniqueness

2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the triazole and pyrazole rings also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-16(2)17-8-10-18(11-9-17)20-12-13-23(30)29(27-20)15-14-22-26-25(28-33-22)19-6-5-7-21(31-3)24(19)32-4/h5-13,16H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKUZSCRQKEVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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